molecular formula C18H20Br2N2 B11649306 1,4-Bis[(3-bromophenyl)methyl]piperazine

1,4-Bis[(3-bromophenyl)methyl]piperazine

Cat. No.: B11649306
M. Wt: 424.2 g/mol
InChI Key: KYUSTKYOXPSKCA-UHFFFAOYSA-N
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Description

1,4-Bis[(3-bromophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors. This compound, in particular, is characterized by the presence of two 3-bromophenyl groups attached to a piperazine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis[(3-bromophenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1,4-bis(chloromethyl)piperazine with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 1,4-bis(boronate)piperazine is reacted with 3-bromobenzyl bromide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(3-bromophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis[(3-bromophenyl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(3-bromophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(3-methylbenzyl)piperazine
  • 1-(4-bromophenyl)piperazine
  • 1-(3-chlorophenyl)piperazine

Uniqueness

1,4-Bis[(3-bromophenyl)methyl]piperazine is unique due to the presence of two 3-bromophenyl groups, which impart distinct chemical and biological properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C18H20Br2N2

Molecular Weight

424.2 g/mol

IUPAC Name

1,4-bis[(3-bromophenyl)methyl]piperazine

InChI

InChI=1S/C18H20Br2N2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2

InChI Key

KYUSTKYOXPSKCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC(=CC=C3)Br

Origin of Product

United States

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